

ONO-8590580: A Comparative Analysis Against Established Cognitive Enhancers

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

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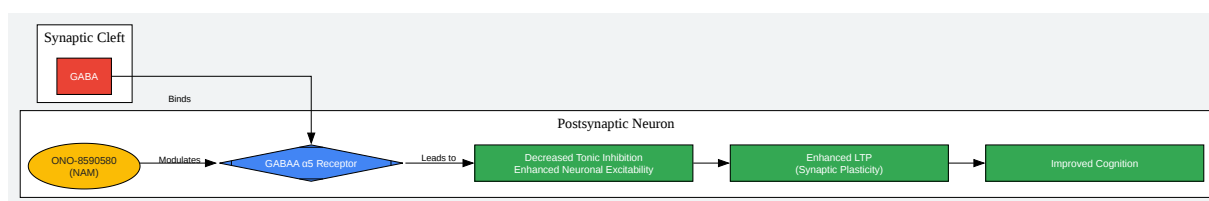
This guide provides a comparative overview of **ONO-8590580**, a novel cognitive enhancer, against other alternatives, with a focus on experimental data. **ONO-8590580** is a selective GABAA $\alpha 5$ negative allosteric modulator (NAM) that has shown promise in preclinical studies for improving cognitive function.^{[1][2][3]} This document summarizes available data to facilitate an objective comparison with the established cognitive enhancer, donepezil, and other compounds in the same mechanistic class.

Executive Summary

ONO-8590580 has demonstrated potent and selective activity as a GABAA $\alpha 5$ NAM in preclinical models.^{[1][2]} In a key preclinical study, its efficacy in improving cognitive deficits in rats was found to be equal to or greater than that of donepezil.^{[1][2]} Unlike some cognitive enhancers, **ONO-8590580** did not exhibit anxiogenic or proconvulsant side effects at effective doses in preclinical tests.^{[1][2]} While clinical trial data for **ONO-8590580** is not yet publicly available, other GABAA $\alpha 5$ NAMs, such as basmisanil, have progressed to Phase II clinical trials for cognitive impairments associated with Down syndrome and schizophrenia. Donepezil, an acetylcholinesterase inhibitor, is a widely used treatment for Alzheimer's disease with a well-documented clinical profile demonstrating modest improvements in cognitive function.

Mechanism of Action: GABAA $\alpha 5$ Negative Allosteric Modulation

GABAA receptors containing the $\alpha 5$ subunit are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] These receptors are involved in tonic inhibition, a persistent form of inhibitory signaling. Negative allosteric modulators of GABAA $\alpha 5$ receptors, such as **ONO-8590580**, do not block the receptor directly but rather reduce the effect of GABA, thereby decreasing tonic inhibition and enhancing neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.



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Caption: Signaling pathway of **ONO-8590580** as a GABAA $\alpha 5$ NAM.

Head-to-Head Preclinical Efficacy

A pivotal preclinical study directly compared the efficacy of **ONO-8590580** with donepezil in a rat model of cognitive impairment. The results indicated that **ONO-8590580** at a dose of 20 mg/kg was as effective or more effective than 0.5 mg/kg of donepezil in improving performance in the 8-arm radial maze test.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for **ONO-8590580** and its comparators.

Table 1: In Vitro Pharmacology

Compound	Target	Binding Affinity (Ki)	Functional Activity (EC50)	Max. Inhibition/Potentiation
ONO-8590580	GABAA α 5 NAM	7.9 nM	1.1 nM	44.4% inhibition
Basmisanil	GABAA α 5 NAM	5 nM	-	>90-fold selectivity vs α 1, α 2, α 3
L-655,708	GABAA α 5 NAM	High	-	50-100-fold selectivity vs α 1, α 2, α 3
Donepezil	Acetylcholinesterase Inhibitor	-	-	-

Table 2: Preclinical In Vivo Efficacy (Rodent Models)

Compound	Model	Dosing	Key Findings
ONO-8590580	MK-801-induced memory deficit (Passive Avoidance)	3-20 mg/kg (oral)	Significantly prevented memory deficit
Scopolamine/MK-801-induced cognitive deficit (8-arm radial maze)	20 mg/kg (oral)	Improved cognitive deficit; equal or superior to 0.5 mg/kg donepezil	
Donepezil	Scopolamine-induced memory impairment (Y-maze)	3 mg/kg	Significantly prevented memory impairment
SAMP8 mouse model of AD (Morris Water Maze)	-	Significantly attenuated cognitive dysfunction	

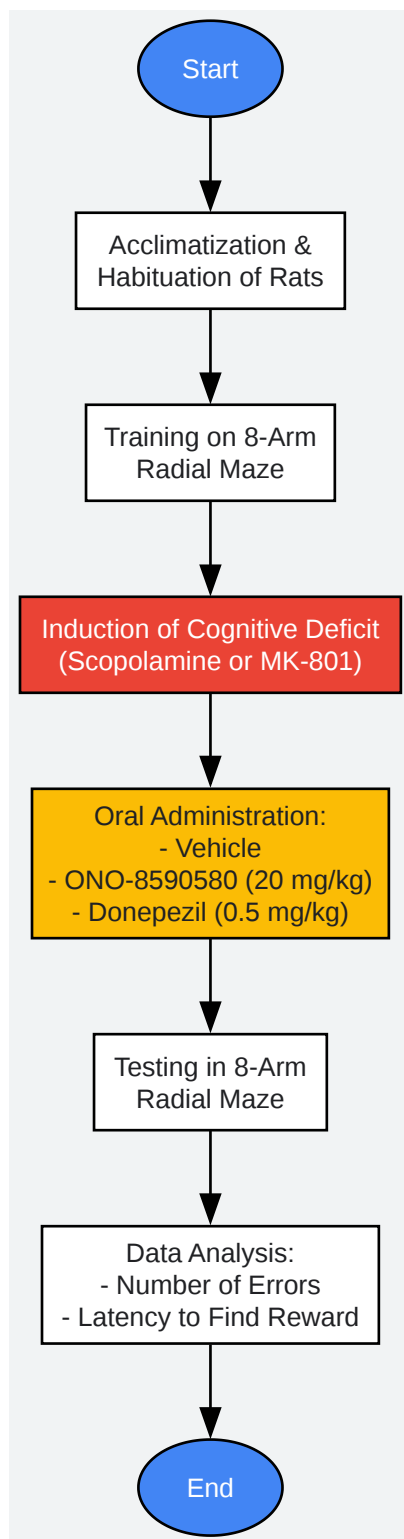
Table 3: Clinical Efficacy (Alzheimer's Disease)

Compound	Dose	Primary Endpoint	Key Findings
Donepezil	5 mg/day	ADAS-cog	Statistically significant improvement vs. placebo
10 mg/day	ADAS-cog	Statistically significant improvement vs. placebo; dose-dependent effect	
5 & 10 mg/day	CIBIC plus	Statistically significant improvement in global function vs. placebo	

Experimental Protocols

ONO-8590580: 8-Arm Radial Maze Test

The cognitive-enhancing effects of **ONO-8590580** were evaluated in rats with cognitive deficits induced by scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist).



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Caption: Workflow for the 8-arm radial maze experiment.

- Subjects: Male Wistar rats.

- Apparatus: An elevated eight-arm radial maze with a food reward at the end of each arm.
- Procedure:
 - Habituation and Training: Rats were familiarized with the maze and trained to find food rewards in all eight arms.
 - Induction of Cognitive Deficit: Prior to the test session, rats were administered either scopolamine or MK-801 to induce a cognitive deficit.
 - Treatment: A separate group of rats received an oral dose of **ONO-8590580** (20 mg/kg), donepezil (0.5 mg/kg), or a vehicle control.
 - Testing: Rats were placed in the center of the maze, and the number of errors (re-entry into an already visited arm) and the time taken to consume all eight baits were recorded.

Donepezil: Clinical Trial in Alzheimer's Disease

The efficacy and safety of donepezil have been evaluated in numerous large-scale, randomized, double-blind, placebo-controlled clinical trials in patients with mild to moderate Alzheimer's disease.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity.
- Intervention: Patients were randomized to receive daily oral doses of donepezil (5 mg or 10 mg) or a placebo for 24 weeks.
- Primary Efficacy Measures:
 - Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized test to assess cognitive function.
 - Clinician's Interview-Based Impression of Change with caregiver input (CIBIC plus): A global assessment of the patient's clinical change.

- Data Analysis: The change from baseline in ADAS-cog scores and the CIBIC plus scores at the end of the treatment period were compared between the donepezil and placebo groups.

Safety and Tolerability

ONO-8590580: In preclinical studies, **ONO-8590580** at an effective oral dose of 20 mg/kg did not show anxiogenic-like effects in the elevated plus-maze test or proconvulsant effects in the pentylenetetrazole-induced seizure test in rats.[1][2]

Donepezil: The most common adverse events associated with donepezil are cholinergic in nature and include nausea, diarrhea, and vomiting. These side effects are generally mild and transient.[5]

Conclusion

ONO-8590580 represents a promising novel approach to cognitive enhancement with a distinct mechanism of action compared to established therapies like donepezil. Preclinical data indicate comparable or superior efficacy to donepezil in a rodent model of cognitive impairment, with a favorable safety profile. Further clinical investigation is necessary to establish the therapeutic potential of **ONO-8590580** in human cognitive disorders. The development of other GABAA $\alpha 5$ NAMs, such as basmisanil, to the clinical trial stage suggests that this is a viable and actively pursued target for cognitive enhancement.

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